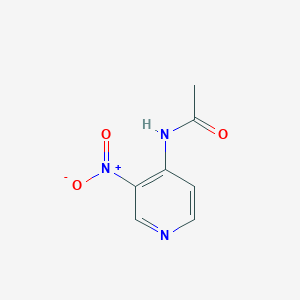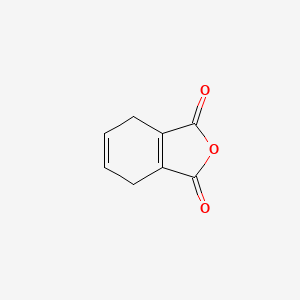
Phenothiazin-10-essigsäure
Übersicht
Beschreibung
Phenothiazine-10-acetic acid is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. Phenothiazine-10-acetic acid, in particular, has garnered interest due to its unique chemical properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Phenothiazine-10-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Phenothiazine-10-acetic acid, a derivative of phenothiazine, primarily targets the Androgen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics. It also has a significant role in various physiological processes, including the growth and development of prostate and seminal vesicles, male fertility, and skeletal muscle development .
Mode of Action
Phenothiazine derivatives are known to exhibit low oxidation potentials with a fully reversible one-electron redox process . This suggests that Phenothiazine-10-acetic acid might interact with its targets through redox reactions, leading to changes in the cellular environment .
Biochemical Pathways
Phenothiazine derivatives have been proven to be effective photoredox catalysts for various synthetic transformations . They have been involved in reactions such as radical dehalogenations, nucleophilic alkoxylations of alkyl olefins, and photoredox catalyzed C–N and C–H/C–H cross-couplings . These reactions suggest that Phenothiazine-10-acetic acid might affect similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
Phenothiazine derivatives are known to exhibit good hole mobility , which might influence the bioavailability of Phenothiazine-10-acetic acid.
Result of Action
Phenothiazine derivatives have been reported to exhibit significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties . These activities suggest that Phenothiazine-10-acetic acid might have similar effects.
Action Environment
The action of Phenothiazine-10-acetic acid can be influenced by various environmental factors. For instance, phenothiazine derivatives have been shown to catalyze oxidative coupling reactions of amines to imines under visible-light irradiation . This suggests that light conditions might influence the action, efficacy, and stability of Phenothiazine-10-acetic acid.
Biochemische Analyse
Biochemical Properties
Phenothiazine-10-acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein kinase C and calmodulin, which are crucial for cell signaling and regulation . Additionally, phenothiazine-10-acetic acid can interact with P-glycoprotein, affecting its transport function and potentially reversing multidrug resistance in cancer cells . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular responses.
Cellular Effects
Phenothiazine-10-acetic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, phenothiazine-10-acetic acid can inhibit the proliferation of cancer cells by blocking the activity of protein kinase C and calmodulin . This inhibition leads to altered cell signaling and reduced cell growth. Furthermore, the compound’s interaction with P-glycoprotein can enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells .
Molecular Mechanism
The molecular mechanism of phenothiazine-10-acetic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Phenothiazine-10-acetic acid binds to protein kinase C and calmodulin, inhibiting their activity and disrupting downstream signaling pathways . This inhibition affects various cellular processes, including cell proliferation and apoptosis. Additionally, phenothiazine-10-acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenothiazine-10-acetic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that phenothiazine-10-acetic acid can undergo oxidation during sample preparation, leading to the formation of degradation products . These degradation products may influence the compound’s activity and efficacy. Long-term exposure to phenothiazine-10-acetic acid has been associated with sustained inhibition of protein kinase C and calmodulin, resulting in prolonged effects on cell signaling and growth .
Dosage Effects in Animal Models
The effects of phenothiazine-10-acetic acid vary with different dosages in animal models. At lower doses, the compound can produce sedation and antiemetic effects by inhibiting central dopaminergic receptors . Higher doses may lead to adverse effects such as extrapyramidal symptoms, hyperprolactinemia, and neuroleptic malignant syndrome . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
Phenothiazine-10-acetic acid is involved in various metabolic pathways, including oxidation and conjugation reactions. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics. Additionally, phenothiazine-10-acetic acid can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of phenothiazine-10-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with P-glycoprotein, influencing its localization and accumulation in cells . This interaction can enhance the intracellular concentration of phenothiazine-10-acetic acid, potentially increasing its therapeutic efficacy. Additionally, phenothiazine-10-acetic acid can be distributed to various tissues, including the brain, liver, and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
Phenothiazine-10-acetic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through post-translational modifications and targeting signals . This subcellular localization allows phenothiazine-10-acetic acid to interact with its target biomolecules and modulate cellular processes effectively. Additionally, the compound’s localization can influence its stability and degradation within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenothiazine-10-acetic acid typically involves the modification of the phenothiazine core. One common method includes the introduction of an acetic acid moiety at the 10th position of the phenothiazine ring. This can be achieved through various synthetic routes, including:
Nucleophilic substitution reactions: Using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Oxidation reactions: Employing oxidizing agents like hydrogen peroxide in glacial acetic acid to introduce the acetic acid group.
Industrial Production Methods: Industrial production of phenothiazine-10-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch reactors: For controlled reaction conditions and scalability.
Continuous flow reactors: For efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: Phenothiazine-10-acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the acetic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the phenothiazine core, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed:
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Halogenated or nitrated derivatives: From substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Phenothiazine-10-acetic acid can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: Used as an antihistamine and antiemetic.
Methylene blue: An early antimalarial drug and a dye.
Uniqueness: Phenothiazine-10-acetic acid is unique due to its specific acetic acid substitution, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives. This makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-phenothiazin-10-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJVFIOYSMVYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363888 | |
| Record name | Phenothiazine-10-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25244-68-2 | |
| Record name | Phenothiazine-10-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)










